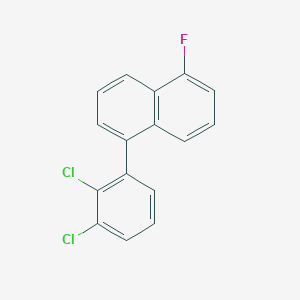

1-(2,3-Dichlorophenyl)-5-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-5-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-14-8-2-7-13(16(14)18)11-4-1-6-12-10(11)5-3-9-15(12)19/h1-9H |

InChI Key |

JRDMLANMYJHOGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2,3 Dichlorophenyl 5 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on the Fluoronaphthalene Moiety

The fluoronaphthalene core of the molecule is the more likely site for electrophilic aromatic substitution (EAS) compared to the heavily deactivated dichlorophenyl ring. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom at the C5 position and the 1-(2,3-dichlorophenyl) group at the C1 position.

Regioselectivity: Naphthalene (B1677914) itself preferentially undergoes electrophilic attack at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the intermediate for α-attack is better stabilized by resonance. In this molecule, the C1 and C5 positions are already substituted. The remaining α-positions are C4 and C8.

Attack at C4: This position is para to the fluorine atom at C5, making it an electronically favored site for substitution. The fluorine atom can effectively stabilize the positive charge of the arenium ion intermediate through resonance.

Attack at C8: This position is peri to the bulky dichlorophenyl group at C1. While it is an α-position, it is subject to significant steric hindrance, making it a less favorable site for attack.

Attack at other positions: Substitution at the β-positions (C2, C3, C6, C7) is generally less favored for naphthalenes. The C2 and C6 positions are ortho to the fluorine, but C-F is a weak activator, and these positions are generally less reactive than C4.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C4 position of the naphthalene ring.

| Reaction Type | Typical Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(2,3-Dichlorophenyl)-4-nitro-5-fluoronaphthalene | Electronic preference for the C4 position (para to fluorine) outweighs steric hindrance. |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-1-(2,3-dichlorophenyl)-5-fluoronaphthalene | The C4 position is electronically activated by the para-fluorine substituent. |

| Sulfonation | Fuming H₂SO₄ | 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene-4-sulfonic acid | Kinetic control favors substitution at the activated C4 position. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1-(2,3-dichlorophenyl)-5-fluoronaphthalene | Reaction is highly sensitive to deactivation; proceeds at the least deactivated site (C4). |

Nucleophilic Substitution Reactions Involving the Fluorine Atom on the Naphthalene Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group on the aromatic ring. In this compound, the fluorine atom at C5 is the potential leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For the fluorine at C5 to be displaced, a nucleophile would attack the C5 carbon, and the negative charge would need to be delocalized by EWGs.

In the subject molecule, there are no powerful EWGs like nitro (-NO₂) or cyano (-CN) groups on the naphthalene ring. The dichlorophenyl group is electron-withdrawing but its effect is not strongly relayed to the C5 position. Consequently, the naphthalene ring is not sufficiently activated for SNAr reactions under standard conditions. Displacement of the fluoride (B91410) would likely require harsh reaction conditions, such as very high temperatures and the use of strong nucleophiles in polar aprotic solvents.

| Nucleophile | Typical Reagents | Predicted Product | Predicted Reactivity / Conditions |

|---|---|---|---|

| Methoxide | CH₃ONa | 1-(2,3-Dichlorophenyl)-5-methoxynaphthalene | Very low; requires high temperature (>150 °C) in solvents like DMF or DMSO. |

| Amine | R₂NH | N,N-Dialkyl-1-(2,3-dichlorophenyl)naphthalen-5-amine | Very low; likely requires high temperature and pressure. |

| Thiolate | RSNa | 1-(2,3-Dichlorophenyl)-5-(alkylthio)naphthalene | Low; may proceed under forcing conditions due to the high nucleophilicity of thiolates. |

Reactivity Profiles of the Dichlorophenyl Substituent

The 2,3-dichlorophenyl ring is significantly deactivated towards electrophilic aromatic substitution. The two chlorine atoms are electron-withdrawing through induction, which reduces the nucleophilicity of the benzene (B151609) ring, making it highly resistant to attack by electrophiles. Any potential EAS reaction would require forcing conditions and would likely result in a mixture of products, with substitution directed by the two chlorine atoms to the positions ortho and para to them (C4, C5, and C6).

Nucleophilic substitution of the chlorine atoms is also challenging. Aryl chlorides are generally unreactive towards SNAr unless activated by strong EWGs. Modern cross-coupling reactions, however, provide a viable pathway for functionalizing these C-Cl bonds. Catalytic systems, particularly those based on palladium or nickel with specialized phosphine (B1218219) ligands, can facilitate reactions such as Suzuki, Stille, or Buchwald-Hartwig amination couplings. These methods are generally more effective with aryl bromides and iodides, and coupling of aryl chlorides often requires more specialized and reactive catalysts.

| Reaction Type | Predicted Reactivity | Comments |

|---|---|---|

| Electrophilic Aromatic Substitution | Extremely low | The ring is strongly deactivated by two chlorine atoms. |

| Nucleophilic Aromatic Substitution | Extremely low | Requires harsh conditions or activation by additional EWGs. |

| Palladium-Catalyzed Cross-Coupling | Moderate to Low | Possible with specialized catalysts (e.g., Buchwald-Hartwig, Suzuki). C-Cl bond activation is challenging. |

Reduction and Oxidation Chemistry of this compound

Reduction: Aromatic rings are resistant to reduction due to their inherent stability. Catalytic hydrogenation of the molecule under forcing conditions (high pressure of H₂, high temperature, and potent catalysts like rhodium or ruthenium) would be expected to reduce both the naphthalene and benzene rings, yielding 1-(2,3-dichlorocyclohexyl)-5-fluorodecalin. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would selectively reduce the more electron-rich naphthalene ring system to a dihydro-naphthalene derivative, leaving the deactivated dichlorophenyl ring intact.

Oxidation: The polycyclic aromatic system is highly resistant to oxidation. Under standard laboratory conditions, the molecule is expected to be inert. Forcing oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) or sodium dichromate in sulfuric acid, would likely lead to non-selective degradation of the molecule, cleaving the aromatic rings to form various carboxylic acid fragments, such as derivatives of phthalic acid or benzene polycarboxylic acids. Selective oxidation of one ring while preserving the other is not anticipated.

| Reaction Type | Typical Reagents | Predicted Major Product | Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (high pressure), Rh/C | 1-(2,3-Dichlorocyclohexyl)-5-fluorodecalin | Forcing conditions required to reduce both aromatic rings. |

| Birch Reduction | Na, NH₃(l), EtOH | 1-(2,3-Dichlorophenyl)-5-fluoro-1,4-dihydronaphthalene | Selective reduction of the naphthalene moiety is expected. |

| Oxidation | KMnO₄, H₂SO₄, heat | Ring degradation products (e.g., phthalic acids) | Aromatic rings are stable; harsh conditions lead to decomposition. |

Exploration of Novel Reaction Pathways and Transformational Chemistry

The complex structure of this compound offers opportunities for novel chemical transformations, particularly through modern synthetic methodologies.

Atropisomerism: Due to the presence of a substituent at the ortho-position of the phenyl ring (the chlorine at C2) adjacent to the stereogenic C-C biaryl axis, rotation around this bond is likely restricted. This steric hindrance could give rise to atropisomers—conformational isomers that are stable and separable at room temperature. The synthesis of this compound could therefore yield a racemic mixture of two enantiomers, which could potentially be resolved or synthesized selectively using chiral catalysts.

Directed C-H Functionalization: The fluorine and chlorine substituents could serve as directing groups for transition metal-catalyzed C-H activation reactions. For example, a palladium catalyst might coordinate to a lone pair on the fluorine atom and selectively functionalize the adjacent C4-H bond, providing an alternative to classical electrophilic substitution.

Organometallic Intermediates: Directed ortho-metalation could potentially be achieved. The use of a strong base like an organolithium reagent might selectively deprotonate a position ortho to one of the halogen atoms, creating a potent nucleophile that could be trapped with various electrophiles to introduce new functional groups. The regioselectivity of such a reaction would be challenging to control.

Computational and Theoretical Studies on 1 2,3 Dichlorophenyl 5 Fluoronaphthalene

Derivation of Structure-Property Relationships from Theoretical Models

It is important to note that while computational studies exist for structurally related compounds containing dichlorophenyl or fluoronaphthalene moieties, extrapolating this data to 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene would be scientifically unsound and would not provide an accurate representation of its unique chemical and physical properties.

Therefore, until dedicated research on this compound is conducted and published, a detailed computational and theoretical analysis as requested cannot be compiled.

Advanced Analytical Characterization Techniques for 1 2,3 Dichlorophenyl 5 Fluoronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be essential.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (J-coupling), which shows how protons are connected through bonds. The aromatic protons on both the naphthalene (B1677914) and dichlorophenyl rings would appear in the downfield region (typically 6.5-8.5 ppm), and their splitting patterns would help to confirm the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would provide a direct observation of the fluorine nucleus. The spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the naphthalene ring.

Without experimental data, a table of predicted chemical shifts and coupling constants cannot be generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrations that absorb or scatter light at specific frequencies, acting as a molecular "fingerprint."

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C stretching vibrations of the aromatic systems, and C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar, symmetric vibrations of the carbon skeleton of the naphthalene and phenyl rings.

A detailed data table of vibrational frequencies would require experimental or theoretical (computational) analysis, which is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene and dichlorophenyl rings in this compound would give rise to characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that would be determined.

Photoluminescence studies, including fluorescence spectroscopy, would investigate the compound's ability to emit light after absorbing it. If the compound is fluorescent, these studies would determine its excitation and emission spectra, quantum yield, and fluorescence lifetime, providing insight into its potential applications in optical materials or as a fluorescent probe. No such optical property data has been published for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₆H₉Cl₂F), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. This precise mass measurement would confirm the elemental composition and distinguish it from other molecules with the same nominal mass. The isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would also serve as a definitive confirmation of the compound's identity.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice (supramolecular structure), including any intermolecular interactions such as π-stacking or halogen bonding, which govern the material's bulk properties. No crystallographic data for this compound is available in crystallographic databases.

Synthesis and Research Applications of Derivatives and Analogues of 1 2,3 Dichlorophenyl 5 Fluoronaphthalene

Design and Synthesis of Structurally Modified Analogues and Isomers

The synthesis of 1-(2,3-dichlorophenyl)-5-fluoronaphthalene and its structurally modified analogues primarily relies on palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds in biaryl systems. nih.gov Among the most utilized methods are the Suzuki-Miyaura, Stille, and Negishi couplings, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The general synthetic approach involves the coupling of a suitably functionalized naphthalene (B1677914) derivative with a dichlorophenyl component. For instance, in a Suzuki-Miyaura coupling, 5-fluoro-1-naphthaleneboronic acid could be reacted with 1-bromo-2,3-dichlorobenzene (B155788) in the presence of a palladium catalyst and a base. nih.gov Conversely, the coupling could involve 1-bromo-5-fluoronaphthalene (B1338624) and 2,3-dichlorophenylboronic acid. The choice of reactants is often dictated by the commercial availability and stability of the boronic acid derivatives.

Stille coupling offers an alternative route, utilizing organotin reagents. wikipedia.orgorganic-chemistry.org For example, the reaction could be performed between 1-bromo-5-fluoronaphthalene and (2,3-dichlorophenyl)tributylstannane. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orgorganic-chemistry.org The Negishi coupling, which employs organozinc reagents, presents another viable option with high reactivity and functional group tolerance. organic-chemistry.orgwikipedia.org

The design of structurally modified analogues and isomers involves varying the substitution patterns on both the naphthalene and dichlorophenyl rings. Isomers such as 1-(2,4-dichlorophenyl)-5-fluoronaphthalene (B14072795) or 1-(2,3-dichlorophenyl)-4-fluoronaphthalene (B11840150) can be synthesized by selecting the corresponding starting materials. For example, 2,4-dichlorophenylboronic acid or 4-fluoro-1-naphthaleneboronic acid would be used to generate these specific isomers. The synthesis of these analogues allows for a systematic investigation of the structure-property relationships.

Below is a table summarizing potential cross-coupling reactions for the synthesis of the parent compound and its analogues.

| Coupling Reaction | Naphthalene Reactant | Phenyl Reactant | Catalyst/Base/Solvent (Typical) |

| Suzuki-Miyaura | 5-Fluoro-1-naphthaleneboronic acid | 1-Bromo-2,3-dichlorobenzene | Pd(PPh₃)₄ / K₂CO₃ / Toluene |

| Suzuki-Miyaura | 1-Bromo-5-fluoronaphthalene | 2,3-Dichlorophenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane |

| Stille | 1-Iodo-5-fluoronaphthalene | (2,3-Dichlorophenyl)tributylstannane | Pd(PPh₃)₄ / LiCl / THF |

| Negishi | 1-Bromo-5-fluoronaphthalene | (2,3-Dichlorophenyl)zinc chloride | Pd(dba)₂ / XPhos / THF |

Functionalization Strategies for Expanding the Chemical Space around the Core Structure

Expanding the chemical space around the this compound core is crucial for exploring its potential in various research applications. This can be achieved through a variety of functionalization strategies targeting either the naphthalene or the dichlorophenyl ring.

Late-Stage C-H Functionalization:

Recent advances in C-H activation/functionalization offer a powerful tool for the direct introduction of functional groups onto the aromatic core, avoiding the need for pre-functionalized substrates. nih.gov For the naphthalene moiety, regioselective C-H functionalization can be directed by existing substituents or by using specific catalysts. researchgate.net For example, iridium or rhodium-catalyzed borylation can introduce a boronic ester group at a sterically accessible position, which can then be further elaborated through Suzuki-Miyaura coupling to introduce a wide range of aryl or alkyl groups.

Electrophilic Aromatic Substitution:

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing fluoro and dichlorophenyl substituents will influence the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the dichlorophenyl group's influence will be more complex due to steric hindrance and its electronic effects.

Nucleophilic Aromatic Substitution:

While less common for the naphthalene core itself, nucleophilic aromatic substitution (SNAAr) can be a viable strategy for modifying the dichlorophenyl ring, particularly if further activating groups are present. Additionally, the introduction of strong electron-withdrawing groups onto the naphthalene ring can facilitate SNAAr reactions.

Functionalization of Existing Groups:

If the core structure is synthesized with functional groups already in place, these can be manipulated to expand chemical diversity. For example, a bromo-substituted analogue can undergo a variety of cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce alkynyl or amino functionalities, respectively.

The following table outlines potential functionalization strategies:

| Strategy | Reagents and Conditions (Illustrative) | Potential Modifications |

| C-H Borylation | B₂pin₂, [Ir(cod)OMe]₂, dtbpy / Hexane | Introduction of boronic esters for further coupling |

| Nitration | HNO₃ / H₂SO₄ | Introduction of -NO₂ group, reducible to -NH₂ |

| Bromination | NBS / DMF | Introduction of -Br for subsequent cross-coupling |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Introduction of ketone functionality |

| Sonogashira Coupling (on a bromo-analogue) | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | Introduction of substituted alkynes |

| Buchwald-Hartwig Amination (on a bromo-analogue) | Amine, Pd₂(dba)₃, BINAP, NaOtBu | Introduction of primary or secondary amines |

Comparative Research on the Impact of Positional Isomerism on Reactivity and Properties

The positional isomerism of the chloro substituents on the phenyl ring (e.g., 2,3-dichloro vs. 2,4-dichloro) and the fluoro substituent on the naphthalene ring (e.g., 4-fluoro vs. 5-fluoro) is expected to have a significant impact on the reactivity and physicochemical properties of the molecule.

Impact of Dichlorophenyl Isomerism (2,3- vs. 2,4-):

The arrangement of the chlorine atoms on the phenyl ring influences the electronic and steric environment of the molecule.

Steric Effects: The 2,3-dichloro arrangement creates a more sterically hindered environment around the biaryl linkage compared to the 2,4-dichloro isomer. This steric hindrance can affect the rotational barrier around the C-C single bond connecting the two rings, influencing the molecule's conformation and potentially its interaction with other molecules or surfaces. This can also impact the yields and reaction rates of the synthetic coupling reactions. boisestate.edu

Reactivity: The differing steric and electronic profiles of the 2,3- and 2,4-dichloro isomers can lead to different regioselectivities in further functionalization reactions. For instance, in C-H activation reactions, the less sterically hindered positions are more likely to react.

Impact of Fluoronaphthalene Isomerism (4- vs. 5-):

The position of the fluorine atom on the naphthalene ring also plays a crucial role in determining the molecule's properties.

Electronic Effects: Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect. nih.gov However, it can also act as a weak resonance donor. researchgate.net The interplay of these effects will differ between the 4- and 5-positions, leading to variations in the electron density distribution across the naphthalene ring system. This can influence the molecule's susceptibility to electrophilic attack and its photophysical properties.

Reactivity: The position of the fluorine atom will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the naphthalene core. For example, in the 5-fluoro isomer, electrophilic attack might be directed to the 8-position (peri-position), whereas in the 4-fluoro isomer, positions 1 and 5 would be influenced differently.

Physical Properties: The dipole moment of the molecule will be significantly affected by the position of the fluorine atom, which in turn can influence properties such as solubility and crystal packing.

A comparative table of expected property differences is presented below.

| Property | 2,3-Dichlorophenyl Isomer | 2,4-Dichlorophenyl Isomer | 4-Fluoronaphthalene Isomer | 5-Fluoronaphthalene Isomer |

| Steric Hindrance (at biaryl linkage) | Higher | Lower | Similar to 5-fluoro | Similar to 4-fluoro |

| Electron Density (on phenyl ring) | Less electron deficient | More electron deficient | - | - |

| Dipole Moment | Dependent on conformation | Different magnitude and vector | Different magnitude and vector | Different magnitude and vector |

| Reactivity in Electrophilic Substitution | Influenced by steric hindrance | Influenced by electronic effects | Different regioselectivity | Different regioselectivity |

Development of Chemical Libraries for Exploring Diverse Research Applications (excluding biological screening)

The development of chemical libraries based on the this compound scaffold allows for the systematic exploration of its potential in various non-biological research areas, such as materials science and chemical sensor development. The core structure, being a substituted biaryl, provides a rigid and tunable platform. nih.gov

Combinatorial Synthesis Approach:

A combinatorial approach can be employed to generate a library of analogues. This would involve using a matrix of different starting materials in the key cross-coupling step. For example, a set of substituted fluoronaphthalene boronic acids can be reacted with a set of substituted dichlorophenyl halides to rapidly generate a diverse library of compounds.

Parallel Synthesis Techniques:

Parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array of reaction vessels, can be used to efficiently build the chemical library. This allows for the rapid generation of a large number of compounds for screening.

Purification and Characterization:

Each member of the library would need to be purified, typically using automated flash chromatography or high-performance liquid chromatography (HPLC). High-throughput characterization techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would be used to confirm the identity and purity of each compound.

Applications in Materials Science:

The electronic and photophysical properties of the synthesized analogues can be investigated for their potential use in organic electronics. For instance, by introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels of the molecules can be tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The rigid biaryl core can also be a component of novel liquid crystals or polymers with interesting optical or thermal properties.

Applications in Chemical Sensors:

The fluoronaphthalene moiety can serve as a fluorescent reporter. By incorporating specific functional groups that can interact with analytes of interest, the core structure can be developed into a fluorescent chemosensor. For example, the introduction of a crown ether moiety could lead to a sensor for metal ions, where the binding of the ion would cause a change in the fluorescence of the naphthalene core.

The following table illustrates a hypothetical library design based on the core structure.

| Library Series | R¹ on Naphthalene Ring | R² on Phenyl Ring | Potential Application Area |

| A | -H, -OMe, -CN, -NO₂ | -H, -Cl, -F, -Me | Organic Electronics (Tuning of electronic properties) |

| B | -OH, -NH₂, -SH | -H | Chemical Sensors (Analyte binding sites) |

| C | -Br, -I, -OTf | -B(pin) | Synthetic Intermediates (For further diversification) |

| D | Long alkyl chains | -H | Liquid Crystals (Investigation of mesophase behavior) |

Applications of 1 2,3 Dichlorophenyl 5 Fluoronaphthalene in Materials Science and Advanced Organic Synthesis

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

Organic compounds containing both dichlorophenyl and fluoronaphthalene moieties are recognized as valuable intermediates in the synthesis of more complex molecular architectures. The presence of multiple reaction sites—the chlorinated phenyl ring and the fluorinated naphthalene (B1677914) system—theoretically allows for a variety of chemical transformations. These could include cross-coupling reactions, nucleophilic aromatic substitutions, and further functionalization, making it a potentially versatile scaffold for constructing elaborate organic molecules. However, specific examples of its use as a key building block in published synthetic routes are not documented.

Potential in the Development of Novel Organic Materials and Functional Systems

The combination of a halogenated aromatic system and a fluorinated polycyclic aromatic hydrocarbon suggests that 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene could be explored as a component in the design of novel organic materials. Fluorinated and chlorinated aromatic compounds are known to influence the electronic properties, thermal stability, and solid-state packing of materials. Consequently, this compound could theoretically be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Nevertheless, there is no current research to substantiate its role in the development of such functional systems.

Application as an Internal Standard or Reference Compound in Chemical Analysis

Due to its distinct molecular weight and potential for unique signals in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, this compound could theoretically be suitable for use as an internal standard or reference compound. For a compound to be an effective internal standard, it must be stable, pure, and not interfere with the analytes of interest. While it possesses characteristics that might make it a candidate, there are no established analytical methods that cite its use for this purpose.

No Publicly Available Research Data for this compound Limits Discussion of Future Research Directions

A thorough investigation of scientific literature and chemical databases reveals a significant absence of published research specifically concerning the chemical compound this compound. There is no available data on its synthesis, chemical properties, or potential applications. This lack of foundational information makes it impossible to provide a scientifically accurate and informative discussion on the "Future Directions and Emerging Research Avenues" for this specific molecule, as requested.

The exploration of future research, including the integration of flow chemistry, green chemistry approaches, investigation of novel properties, and interdisciplinary collaborations, is contingent upon existing knowledge of a compound's fundamental characteristics and behavior. Without any established scientific context for this compound, any attempt to detail future research avenues would be entirely speculative and would not meet the standards of a scientifically rigorous and authoritative article.

General synthetic methods for similar structures, such as fluoronaphthalenes and dichlorophenyl-substituted aromatics, are known. For instance, the synthesis of 1-fluoronaphthalene (B124137) can be achieved through a diazotization reaction of 1-naphthylamine (B1663977), followed by a Schiemann reaction or a similar fluorination method. However, the specific regioselectivity and reaction conditions for the synthesis of the title compound have not been described in the available literature.

Consequently, the following sections of the requested article outline cannot be addressed:

Future Directions and Emerging Research Avenues for 1 2,3 Dichlorophenyl 5 Fluoronaphthalene

Interdisciplinary Research Collaborations within Chemical Sciences and Engineering:Meaningful collaborations can only be proposed based on the known or theoretical properties and potential of a compound.

Until foundational research on the synthesis and characterization of 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene is conducted and published, a meaningful discussion of its future research landscape remains purely hypothetical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.